molecular formula C14H9F2NO4 B5762378 2,4-difluorobenzyl 3-nitrobenzoate

2,4-difluorobenzyl 3-nitrobenzoate

Cat. No.: B5762378
M. Wt: 293.22 g/mol
InChI Key: VGUGWQJGNCOQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorobenzyl 3-nitrobenzoate is a fluorinated aromatic ester comprising a 2,4-difluorobenzyl group esterified to a 3-nitrobenzoic acid moiety.

Key structural features:

  • Benzyl group: 2,4-difluoro substitution enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Benzoate group: The nitro group at the 3-position (meta) introduces strong electron-withdrawing effects, affecting electronic distribution and reactivity.

Properties

IUPAC Name

(2,4-difluorophenyl)methyl 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2NO4/c15-11-5-4-10(13(16)7-11)8-21-14(18)9-2-1-3-12(6-9)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUGWQJGNCOQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorobenzyl 3-nitrobenzoate typically involves the esterification of 2,4-difluorobenzyl alcohol with 3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzyl 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products:

Scientific Research Applications

2,4-Difluorobenzyl 3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: It is investigated for its potential as a building block in the synthesis of biologically active compounds.

    Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-difluorobenzyl 3-nitrobenzoate largely depends on its chemical reactivity. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzyl ring. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability. These properties make it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes critical differences between 2,4-difluorobenzyl 3-nitrobenzoate and related compounds:

Compound Name Fluorine Positions (Benzyl) Nitro Position (Benzoate) Ester Group Notable Properties/Applications References
This compound 2,4-difluoro 3-nitro Benzyl High lipophilicity; potential intermediate in drug synthesis Inferred
Methyl 3-nitrobenzoate None 3-nitro Methyl Lower lipophilicity; common reagent in organic chemistry
2,6-Difluorobenzyl derivatives (e.g., TAK-385) 2,6-difluoro N/A Benzyl Enhanced in vivo GnRH antagonism; reduced cytochrome P450 inhibition
Methyl 2,5-difluoro-4-nitrobenzoate None (on benzoate) 4-nitro Methyl Higher reactivity in nucleophilic substitutions due to para-nitro positioning
2,4-Difluoro-5-nitrobenzoic acid N/A (parent acid) 5-nitro N/A Precursor for ester synthesis; high similarity to target compound

Key Comparative Insights

Electronic Effects
  • Nitro Group Positioning : The meta-nitro group in the target compound reduces resonance stabilization of the ester carbonyl compared to para-nitro analogs (e.g., methyl 2,5-difluoro-4-nitrobenzoate), possibly altering reactivity in nucleophilic attacks .
Physicochemical Properties
  • Lipophilicity : The benzyl ester group and fluorine substituents enhance lipophilicity compared to methyl esters, which may improve membrane permeability in drug design contexts .
  • Stability : Fluorinated benzyl esters (e.g., TAK-385 derivatives) demonstrate improved metabolic stability, a trait likely shared by the target compound .

Pharmaceutical Potential

  • Fluorinated benzyl esters, such as TAK-385, highlight the role of fluorine in enhancing binding affinity and reducing off-target effects . The target compound’s fluorinated benzyl group may offer similar advantages in drug discovery.
  • The nitro group could serve as a synthetic handle for further functionalization, such as reduction to an amine for coupling reactions.

Stability and Reactivity

  • Hydrolysis Resistance: The electron-withdrawing nitro and fluorine groups likely slow ester hydrolysis under basic conditions compared to non-fluorinated analogs.
  • Thermal Stability : Fluorine substituents may improve thermal stability, as seen in related difluorobenzyl compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.